molecular formula C15H20N2O3 B2816378 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE CAS No. 2034329-44-5

4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE

Cat. No.: B2816378
CAS No.: 2034329-44-5
M. Wt: 276.336
InChI Key: GHYKDMGWGYTPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE is a complex organic compound that features a piperidine ring, a pyridine ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxypyridine with piperidine under basic conditions to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Scientific Research Applications

4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    (1-Pyridin-4-yl)piperidine: Similar structure but lacks the tetrahydrofuran ring.

    4-(Pyridin-4-yloxy)piperidine: Similar structure but lacks the tetrahydrofuran ring and the methanone group.

    Tetrahydrofuran-3-carboxylic acid chloride: Used as a precursor in the synthesis of the target compound.

Uniqueness

4-{[1-(OXOLANE-3-CARBONYL)PIPERIDIN-4-YL]OXY}PYRIDINE is unique due to the combination of its three distinct rings, which confer specific chemical properties and potential biological activities not found in simpler analogs .

Properties

IUPAC Name

oxolan-3-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(12-5-10-19-11-12)17-8-3-14(4-9-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYKDMGWGYTPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.